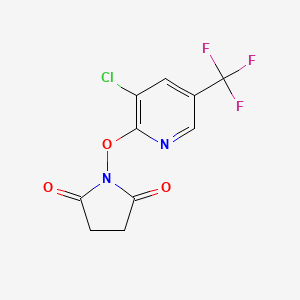
1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties This compound features a pyrrole ring fused with a pyridinyl group, which is substituted with chloro and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl intermediate. This can be achieved through halogenation and trifluoromethylation reactions of a suitable pyridine derivative.
Coupling Reaction: The pyridinyl intermediate is then coupled with a dihydro-1H-pyrrole-2,5-dione derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully or partially reduced compounds.
Aplicaciones Científicas De Investigación
1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-((3-Bromo-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione: Similar structure with a bromo group instead of a chloro group.
1-((3-Chloro-5-(difluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.
1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-3,4-dione: Similar structure with different oxidation states on the pyrrole ring.
Uniqueness
1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential applications. The presence of both chloro and trifluoromethyl groups enhances its versatility in chemical reactions and its potential biological activities.
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O3/c11-6-3-5(10(12,13)14)4-15-9(6)19-16-7(17)1-2-8(16)18/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTPJOVFYVEZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2595419.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2595420.png)
![6-Cyclopropyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2595421.png)
![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-pyridin-2-ylacrylamide](/img/structure/B2595423.png)
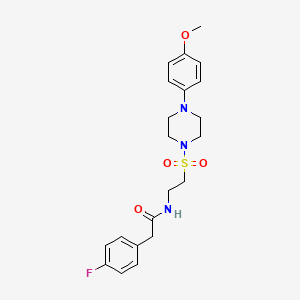
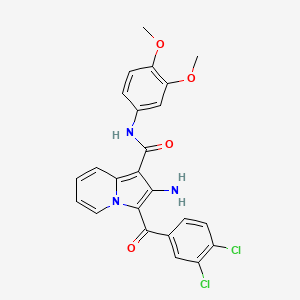
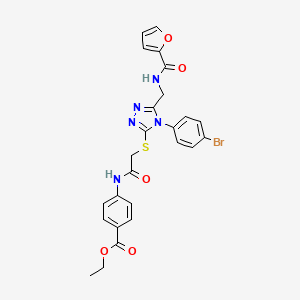
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2595429.png)
![2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2595430.png)
![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B2595431.png)
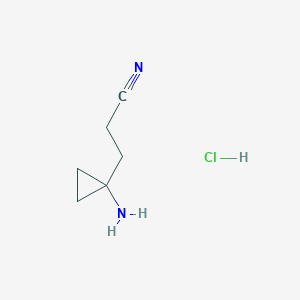
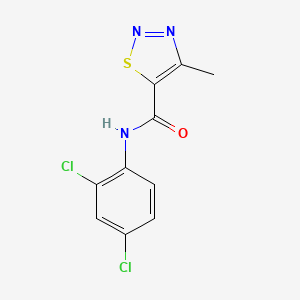
![4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B2595438.png)
![2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]-2-methylpropanamide](/img/structure/B2595439.png)
